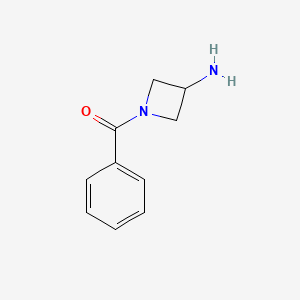

3-AMINO-1-BENZOYL-AZETIDINE

Description

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, are of considerable interest in chemical research. numberanalytics.comnih.gov They serve as important intermediates and structural motifs in a wide array of biologically active compounds and are valuable tools in organic synthesis. clockss.orgresearchgate.net Their unique characteristics stem from the inherent strain within the four-membered ring system. rsc.orgrsc.org

The azetidine (B1206935) ring system is a crucial scaffold in modern chemistry, finding applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov Despite initial challenges in their synthesis, azetidines have emerged as privileged structures in drug discovery. nih.govchemrxiv.org

The synthesis of azetidines has historically been a challenging endeavor for organic chemists. ub.bwnih.gov The inherent ring strain of the four-membered ring makes its formation energetically unfavorable compared to five- or six-membered rings. clockss.org Early synthetic methods often resulted in low yields and were not broadly applicable. One of the classical and still utilized methods for azetidine synthesis involves the reduction of β-lactams (azetidin-2-ones). ub.bwacs.org Over the years, significant advancements have been made, including new cyclization strategies and cycloaddition reactions, which have made a wider range of substituted azetidines more accessible. ub.bwrsc.org

The reactivity of azetidines is largely governed by their considerable ring strain, which is estimated to be approximately 25.2-25.4 kcal/mol. clockss.orgrsc.orgresearchgate.net This strain is intermediate between that of the more reactive and less stable three-membered aziridines (approx. 26.7-27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (approx. 5.4-5.8 kcal/mol). rsc.orgresearchgate.net This unique level of strain makes azetidines stable enough for handling while also allowing for unique, strain-driven reactions under specific conditions. rsc.orgrsc.org These reactions often involve the cleavage of the C-N bond, providing a pathway to functionalized acyclic amines or larger heterocyclic systems. rsc.orgrsc.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 26.7 - 27.7 rsc.orgresearchgate.net |

| Azetidine | 4 | 25.2 - 25.4 clockss.orgrsc.orgresearchgate.net |

| Pyrrolidine | 5 | 5.4 - 5.8 rsc.orgresearchgate.net |

| Piperidine | 6 | ~0 researchgate.net |

Azetidines are recognized as important pharmacophores in medicinal chemistry. nih.govacs.org The rigid four-membered ring can impart favorable conformational constraints on a molecule, which can lead to enhanced binding to biological targets and improved pharmacokinetic properties. researchgate.netchemrxiv.org Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govlifechemicals.com The incorporation of an azetidine ring into a drug candidate can also improve its metabolic stability.

The substitution pattern on the azetidine ring plays a crucial role in determining its biological activity and chemical properties. 3-Substituted azetidines, such as 3-amino-1-benzoyl-azetidine, are particularly significant in medicinal chemistry. acs.orgnih.gov The substituent at the 3-position can be readily modified, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov Furthermore, the presence of a functional group at the 3-position, such as an amino group, provides a handle for further chemical transformations and the attachment of various pharmacophoric groups. chemrxiv.orggoogle.com This versatility makes 3-substituted azetidines valuable scaffolds for the development of novel therapeutic agents. nih.gov

Overview of Azetidine Ring System Importance

Rationale for Focusing on the this compound Structure

The specific focus on the this compound structure is driven by its identification as a valuable research intermediate, its potential as a privileged scaffold in drug design, and the strategic utility of its constituent functional groups.

Identification of the Compound as a Key Research Target

The 3-amino-azetidine framework is a crucial intermediate in the synthesis of numerous biologically active compounds. google.com Its significance is highlighted by its role as a precursor to agents that are currently undergoing preclinical studies and Phase I clinical trials. google.com For instance, 3-amino-azetidine derivatives are essential building blocks for certain fluoroquinolone antibiotics, where the azetidine moiety is introduced at the C7 position of the quinolone nucleus to enhance antibacterial activity, including against resistant strains like MRSA. google.comnih.gov

Furthermore, these intermediates are utilized in the creation of antiviral compounds, specifically anti-AIDS peptide mimetics, and in the synthesis of tachykinin antagonists. google.com The demand for efficient and facile processes for preparing 3-amino-azetidines underscores their importance as key research targets for developing new therapeutics. google.comchemrxiv.org

Potential as a Privileged Scaffold in Drug Discovery

The azetidine core is considered a privileged scaffold in drug discovery. chemrxiv.orgchemrxiv.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, often leading to the development of new drugs. The azetidine ring can serve as a bioisosteric replacement for other common heterocycles like pyridine, piperidine, and pyrrolidine, a strategy used to optimize the pharmacokinetic properties of a molecule. chemrxiv.org This substitution can lead to improved metabolic stability and structural modularity compared to planar aromatic systems. chemrxiv.org

The value of the azetidine scaffold is demonstrated by its presence in several approved drugs targeting a range of conditions. rsc.orgchemrxiv.org The 3-aminoazetidine substructure, in particular, is found in compounds developed as kinase inhibitors, CCR2 antagonists, and triple reuptake inhibitors, further cementing its status as a privileged entity in medicinal chemistry. chemrxiv.orgnih.gov

| Drug Name | Therapeutic Class |

| Azelnidipine | Antihypertensive calcium channel blocker |

| Cobimetinib | Mitogen-activated protein kinase (MEK) inhibitor |

| Ximelagatran | Oral anticoagulant (thrombin inhibitor) |

| Baricitinib | Janus kinase (JAK) inhibitor |

| Examples of pharmaceuticals containing the azetidine scaffold. rsc.orgchemrxiv.org |

Strategic Positioning of Benzoyl Moiety and Amino Functionality

The specific substitution pattern of this compound offers significant strategic advantages for chemical synthesis and drug design. The two key functional groups—the amino group at the C-3 position and the benzoyl group at the N-1 position—serve as versatile handles for molecular modification.

The 3-amino group is a critical point for diversification. It allows for the attachment of various side chains and pharmacophores, enabling the creation of large libraries of related compounds for screening. google.comchemrxiv.org For example, this amine can be reacted to form amides, sulfonamides, or other functional groups to explore the structure-activity relationship (SAR) of a compound series. nih.gov In the synthesis of quinolone antibiotics, this amino group is the point of attachment to the core antibiotic structure. nih.gov

The N-benzoyl group also plays a crucial role. While it can function as a protecting group during multi-step syntheses, it is also a readily modifiable part of the scaffold. google.combeilstein-journals.org The phenyl ring of the benzoyl moiety can be substituted to fine-tune electronic and steric properties, which can influence a compound's potency, selectivity, and pharmacokinetic profile. nih.gov In the development of STAT3 inhibitors, for instance, modifications to the N-acyl group on the azetidine ring were instrumental in optimizing inhibitor potency. nih.gov This dual functionality makes the this compound scaffold a highly strategic starting point for medicinal chemistry programs.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVRSUKQZOUCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669414 | |

| Record name | (3-Aminoazetidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-62-7 | |

| Record name | (3-Aminoazetidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 1 Benzoyl Azetidine and Its Derivatives

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The formation of the azetidine ring is primarily accomplished through reactions that form either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to close the four-membered ring. clockss.org Other significant methods include cycloadditions and ring rearrangements. rsc.orgmagtech.com.cn This section will focus on cyclization reactions that are fundamental to azetidine synthesis.

Cyclization reactions are a cornerstone of heterocyclic synthesis. For azetidines, intramolecular cyclization of an acyclic precursor is a common and effective strategy. This typically involves a 1,3-amino alcohol, a 1,3-amino halide, or a related substrate where a nitrogen nucleophile attacks an electrophilic carbon at the 3-position to forge the final C-N bond of the ring.

One of the most prevalent methods for constructing the azetidine ring is through the intramolecular nucleophilic displacement of a leaving group on a γ-carbon by a nitrogen atom. nih.govfrontiersin.org This approach relies on the generation of a suitable acyclic precursor containing both the amine nucleophile and an electrophilic carbon center bearing a good leaving group. Common leaving groups employed in these syntheses include halides (I, Br, Cl) and sulfonate esters such as mesylates, tosylates, and triflates. clockss.orgnih.gov

For instance, a streamlined, two-step process for synthesizing 3-amino-1-benzhydrylazetidine begins with the conversion of commercially available 1-benzhydrylazetidin-3-ol (B14779) into its corresponding mesylate. researchgate.net This intermediate is then subjected to aminolysis, where the mesylate group is displaced by an amine to yield the final product. researchgate.net Similarly, various 1,3-disubstituted azetidines can be prepared through the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.org

Cyclization Reactions

Nucleophilic Displacement of Leaving Groups (Halides, Mesylates, Triflates)

Intramolecular SN2 Cyclizations

The formation of the azetidine ring via nucleophilic displacement typically proceeds through an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. nih.govfrontiersin.org In this reaction, the lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the leaving group, leading to the displacement of the leaving group and the formation of the cyclic structure. clockss.org

The success of this cyclization is dependent on several factors, including the nature of the leaving group, the substitution on the carbon backbone, and the reaction conditions. For example, the cyclization of a chloroethylamine derivative using sodium hexamethyldisilazide (NaHMDS) as a base has been shown to produce the corresponding azetidine. clockss.org The general pathway involves the deprotonation of the amine (if it is protected or in a salt form) to enhance its nucleophilicity, followed by the intramolecular attack.

A key precursor for synthesizing a 3-amino-azetidine derivative can be an N-trityl-2-amino-4-bromobutanoate, where the bromine atom serves as the leaving group for the intramolecular cyclization. researchgate.net

Table 1: Examples of Intramolecular SN2 Cyclization for Azetidine Synthesis

| Precursor | Leaving Group | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzhydryl-3-hydroxyazetidine | Mesylate | 1. MsCl, NEt3, CH3CN; 2. NH4OH, IPA, ~70°C | 3-Amino-1-benzhydrylazetidine acetate | 72-84% | researchgate.net |

| N-Benzyl-N-(2-chloroethyl)amine derivative | Chloride | NaHMDS | Substituted N-benzylazetidine | 35% (cis), 6% (trans) | clockss.org |

| 2-Substituted-1,3-propanediol | Triflate | Tf2O, pyridine; then primary amine | 1,3-Disubstituted azetidine | Not specified | organic-chemistry.org |

Competition with Elimination Reactions

A significant challenge in the synthesis of azetidines via intramolecular SN2 cyclization is the competition with elimination reactions (E2 mechanism). nih.gov The amine nucleophile can also act as a base, abstracting a proton from the carbon adjacent to the leaving group (the β-carbon), which leads to the formation of an acyclic alkene instead of the desired four-membered ring.

Several factors influence the competition between substitution and elimination:

Basicity of the Nucleophile : Stronger bases favor elimination. In intramolecular reactions, the basicity of the amine plays a crucial role. libretexts.org

Steric Hindrance : Sterically hindered bases favor elimination. While the intramolecular nature of the reaction mitigates some steric factors, substitution patterns on the precursor chain can influence the preferred pathway. libretexts.org

Leaving Group : The nature of the leaving group can have an effect. For instance, in reactions where both pathways compete, chlorides may lead to more elimination than iodides because the higher electronegativity of chlorine enhances the acidity of the β-hydrogens. libretexts.org

Reaction Conditions : Higher temperatures generally favor elimination over substitution.

To favor the desired SN2 cyclization, conditions are often optimized to minimize the competing elimination pathway, such as by using less basic conditions where possible or by careful choice of the leaving group.

Ring contraction provides an alternative and powerful route to azetidine derivatives. This strategy involves the rearrangement of a larger, more stable ring system, such as a five-membered pyrrolidinone, into the more strained four-membered azetidine ring. magtech.com.cnnih.gov

A notable example is the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov The proposed mechanism involves a nucleophilic attack on the amide carbonyl group, which is activated by the N-sulfonyl group. This leads to the cleavage of the N-C(O) bond, forming an intermediate that subsequently undergoes intramolecular SN2 cyclization to furnish the azetidine ring. rsc.org This method is versatile, allowing for the incorporation of various nucleophiles like alcohols, phenols, or anilines. acs.orgnih.gov The reaction is typically promoted by a base such as potassium carbonate. acs.org

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material | Nucleophile | Base | Product | Reference |

|---|---|---|---|---|

| α-Bromo N-sulfonylpyrrolidinone | Methanol | K2CO3 | α-Methoxycarbonyl N-sulfonylazetidine | rsc.org |

| α-Bromo N-sulfonylpyrrolidinone | Phenol | K2CO3 | α-Phenoxycarbonyl N-sulfonylazetidine | nih.gov |

| α-Bromo N-sulfonylpyrrolidinone | Aniline (B41778) | K2CO3 | α-(Phenylcarbamoyl) N-sulfonylazetidine | nih.gov |

The Mitsunobu reaction is a highly effective method for forming the azetidine ring from 1,3-amino alcohols. tandfonline.com This reaction facilitates the intramolecular cyclization by converting the hydroxyl group into a good leaving group in situ, which is then displaced by the nitrogen nucleophile. rsc.org The reaction is typically carried out using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tandfonline.comrsc.org

This methodology has been successfully applied to the synthesis of a variety of azetidine-containing molecules, including novel glycosyl azetidines and key precursors for natural products like penaresidin (B1208786) B. tandfonline.comrsc.org The intramolecular Mitsunobu reaction is often a key step in these synthetic routes, enabling the construction of the core azetidine structure with high efficiency. rsc.orgolemiss.edu For example, the cyclization of a diol with a non-substituted sulfonamide can be promoted by (cyanomethylene)tributylphosphorane (CMBP) to directly form the azetidine ring system. clockss.org

The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, a characteristic feature of the SN2 mechanism inherent to the Mitsunobu reaction.

Table 3: Azetidine Synthesis via Intramolecular Mitsunobu Reaction

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Glycosyl β-amino alcohol | DIAD/PPh3 | Glycosyl azetidine | High | tandfonline.com |

| Ester precursor for penaresidin B | DIAD/PPh3 | Azetidine core of penaresidin B | 75% | rsc.org |

| 1,3-Diol and Tosylamide | CMBP | N-Tosylazetidine | Not specified | clockss.org |

| Acyclic amino alcohol precursor | DEAD/PPh3 | 2,3-syn-3,4-syn-azetidine | Not specified | nii.ac.jp |

Mannich Reaction Based Approaches

The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen, serves as a fundamental carbon-carbon bond-forming reaction in organic synthesis. oarjbp.comyoutube.com This reaction can be adapted for the synthesis of β-amino carbonyl compounds, which are precursors to azetidine rings. nih.govbeilstein-journals.org While direct synthesis of 3-amino-1-benzoyl-azetidine via a classic Mannich reaction is not commonly reported, Mannich-like reactions are employed to create key intermediates. For instance, a highly diastereoselective Mannich-like synthesis of a β-aminoimide is a crucial step in a process-scale synthesis of ezetimibe, a well-known β-lactam. rsc.org Subsequent acyl transfer within this intermediate leads to the formation of the β-lactam ring. rsc.org Asymmetric Mannich reactions, often promoted by chiral organocatalysts, have been developed to produce enantiomerically pure β-amino carbonyl compounds, which can then be further manipulated to form chiral azetidine derivatives. researchgate.net

Reduction Strategies

Reduction of carbonyl functionalities within four-membered rings is a key strategy for accessing saturated azetidines from their corresponding azetidin-2-one (B1220530) (β-lactam) precursors. magtech.com.cn

The reduction of the amide carbonyl in β-lactams is a reliable and frequently employed method for the synthesis of azetidines. rsc.orgresearchgate.net Various reducing agents can be utilized for this transformation, with reagents like lithium aluminium hydride (LiAlH₄) and monochloroalane (AlH₂Cl) being effective. nih.govnih.gov The selective reduction of the β-lactam carbonyl provides a direct and efficient route to the corresponding enantiopure azetidines, making it a valuable tool in synthetic organic chemistry. nih.gov For example, the reduction of an enantiopure 4-aryl-β-lactam with monochloroalane yields the corresponding 2-arylazetidine in high yield. nih.gov

Table 1: Examples of β-Lactam Reductions

| Starting β-Lactam | Reducing Agent | Product Azetidine | Reference |

|---|---|---|---|

| Generic 1-azetine | LiAlH₄ | Corresponding azetidine | nih.gov |

| Enantiopure 4-aryl-β-lactam | AlH₂Cl | 2-Arylazetidine | nih.gov |

| N-silyl lactam | LiAlH₄ | N-silyl azetidine | rsc.org |

A critical aspect of the reduction of β-lactams to azetidines is the retention of stereochemistry at the existing chiral centers of the β-lactam ring. This stereochemical integrity is generally maintained during the reduction process, allowing for the synthesis of optically active azetidines from chiral β-lactam precursors. rsc.org The ability to preserve the stereochemistry established in earlier synthetic steps, such as an asymmetric Staudinger cycloaddition, is a significant advantage of this synthetic route.

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine via an imine intermediate. wikipedia.org This reaction typically occurs under neutral or weakly acidic conditions in the presence of a suitable reducing agent. wikipedia.org In the context of synthesizing this compound, a reductive amination approach could involve the reaction of a suitably protected 1-benzoyl-azetidin-3-one with an amine source and a reducing agent. For instance, the synthesis of epoxy anilines can be achieved by reacting a crude product with an aniline derivative followed by reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This methodology highlights the potential for creating the 3-amino substituent on a pre-formed azetidine ring.

Reduction of β-Lactams (Azetidin-2-ones)

Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the construction of four-membered rings and are central to the synthesis of azetidine and β-lactam cores. pageplace.de

The Staudinger cycloaddition, the reaction of a ketene (B1206846) with an imine, is one of the most fundamental and widely used methods for the synthesis of β-lactams (azetidin-2-ones). mdpi.comrsc.orgresearchgate.net This reaction proceeds through a zwitterionic intermediate, which then cyclizes to form the four-membered ring. rsc.orgrsc.org The stereochemical outcome of the Staudinger reaction, yielding either cis or trans β-lactams, is influenced by various factors including the substituents on the ketene and imine, the solvent, and the reaction temperature. nih.govrsc.orgnih.gov For example, the reaction of polyaromatic imines with certain acid chlorides has been shown to produce exclusively trans-β-lactams. nih.gov

Recent advancements have focused on developing catalytic and asymmetric versions of the Staudinger reaction to control the stereochemistry of the resulting β-lactams. researchgate.net Chiral auxiliaries or catalysts can be employed to induce facial selectivity in the cycloaddition, leading to the formation of enantiomerically enriched products. nih.gov These chiral β-lactams are then valuable precursors for the synthesis of optically active azetidines through reduction. nih.govrsc.org

Visible light-mediated [2+2] photocycloadditions have also emerged as a mild and general protocol for azetidine synthesis. chemrxiv.orgacs.orgrsc.org These reactions, often catalyzed by an iridium photocatalyst, can proceed via a triplet energy transfer mechanism. chemrxiv.org

Table 2: Key Features of Cycloaddition Reactions for Azetidine Synthesis

| Cycloaddition Type | Reactants | Product | Key Features | References |

|---|---|---|---|---|

| Staudinger Cycloaddition | Ketene + Imine | β-Lactam (Azetidin-2-one) | Forms the β-lactam core; stereochemistry can be controlled. | mdpi.comrsc.orgresearchgate.netnih.gov |

| Photocatalytic [2+2] Cycloaddition | Amine + Alkene | Azetidine | Stereoselective; occurs under mild, photocatalytic conditions. | acs.org |

| Visible Light-Mediated [2+2] Cycloaddition | Oxime + Olefin | Azetidine | Catalyzed by an iridium photocatalyst; proceeds via triplet energy transfer. | chemrxiv.org |

Aza-Paterno-Büchi Reaction

The aza-Paterno-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, representing an efficient method for synthesizing functionalized azetidines. nih.govresearchgate.netnih.gov This reaction is the nitrogen-based counterpart to the Paternò-Büchi reaction, which produces oxetanes from carbonyls and alkenes. nih.gov The process is typically initiated by irradiating the imine component with UV light, causing it to enter an excited state before reacting with the alkene. nih.gov

A significant challenge in intermolecular aza-Paterno-Büchi reactions is the potential for E/Z isomerization of the imine upon excitation, which can be an unproductive relaxation pathway. nih.govresearchgate.net To circumvent this, many successful examples utilize cyclic imines or imine equivalents to prevent this isomerization. nih.govnih.gov Recent advancements have expanded the reaction's utility, including the development of visible-light-mediated protocols that can proceed via triplet energy transfer catalysis. nih.govacs.org These newer methods have shown success with previously challenging substrates like acyclic imines and unactivated alkenes. nih.govacs.org The reaction can be performed both inter- and intramolecularly to yield diverse azetidine scaffolds. nih.gov

| Reaction Type | Conditions | Substrates | Key Features |

| Intermolecular | UV light irradiation | Cyclic imines and alkenes | Prevents competing E/Z isomerization of the imine. nih.gov |

| Intramolecular | Direct or sensitized excitation (e.g., acetone) | Bichromophoric systems with imine and alkene moieties | Can form complex, fused azetidine scaffolds in high yields. nih.gov |

| Visible-Light-Mediated | Visible light (e.g., blue light), photocatalyst | Acyclic oximes/sulfonylimines and activated alkenes | Overcomes some limitations of UV-mediated reactions and expands substrate scope. nih.govacs.orgacs.org |

Ring-Opening/Ring-Expansion Reactions

Ring-expansion strategies provide a powerful route to azetidines by transforming more readily available smaller rings, such as aziridines, into the desired four-membered heterocycle.

The one-carbon ring expansion of aziridines is a key strategy for synthesizing azetidines. nih.gov This transformation can be achieved through several methods, including thermal, metal-catalyzed, and biocatalytic approaches.

One prominent method involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This formal [3+1] ring expansion is proposed to proceed through the formation of an aziridinium (B1262131) ylide, which then undergoes a ring-opening and ring-closing cascade to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Another innovative approach utilizes engineered 'carbene transferase' enzymes derived from cytochrome P450. nih.govchemrxiv.org This biocatalytic method facilitates a highly enantioselective nih.govnih.gov-Stevens rearrangement of an aziridinium ylide intermediate, which is formed from the reaction of an aziridine (B145994) with a diazo compound. nih.govchemrxiv.org This enzymatic approach is notable for its exceptional stereocontrol (up to 99:1 er) and its ability to favor the desired rearrangement over competing side reactions. nih.govchemrxiv.org

Additionally, specific substituted aziridines, such as alkyl 2-(bromomethyl)aziridine-2-carboxylates, can undergo thermal isomerization to furnish the corresponding 3-bromoazetidine-3-carboxylic acid derivatives. nih.govresearchgate.net In this process, the aziridines are the kinetically favored products of an initial cyclization, which can then be converted to the thermodynamically more stable azetidine ring upon heating. nih.gov

| Method | Catalyst / Conditions | Mechanism | Key Features |

| Carbene-Mediated | Rhodium (II) catalysts | [3+1] Ring Expansion via Ylide Formation | High stereoselectivity; effective for strained bicyclic aziridines. nih.gov |

| Biocatalytic | Engineered Cytochrome P450 | nih.govnih.gov-Stevens Rearrangement | Exceptional enantioselectivity; operates under mild conditions. nih.govchemrxiv.org |

| Thermal Isomerization | Heat | Ring-opening/re-closure | Converts kinetically favored aziridines to thermodynamically stable azetidines. nih.govresearchgate.net |

The intramolecular aminolysis of epoxy amines presents an alternative and effective method for constructing the azetidine ring. nih.gov Specifically, the use of cis-3,4-epoxy amines has been shown to yield azetidines through a regioselective ring-closing reaction. This transformation is effectively catalyzed by Lewis acids, with lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)₃) being particularly noteworthy. nih.govbohrium.com

The reaction proceeds via a C3-selective intramolecular nucleophilic attack of the amine onto the activated epoxide ring. nih.govfrontiersin.org This method is distinguished by its high yields and tolerance for a wide array of functional groups, including those that are typically sensitive to acid or are Lewis basic. nih.govelsevierpure.comdntb.gov.uanih.gov For instance, substrates containing Boc, PMB, and TBS protecting groups, as well as electron-rich and electron-deficient benzyl (B1604629) groups, undergo smooth cyclization to afford the corresponding azetidines in high yields. nih.govfrontiersin.org

Catalytic Methods for Azetidine Synthesis

Catalysis offers powerful and selective routes to azetidine rings, often enabling reactions that are otherwise challenging and allowing for greater control over the molecular architecture.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a modern and efficient strategy for synthesizing azetidines. organic-chemistry.orgelsevier.comnih.gov This method relies on the activation of a typically inert C–H bond at the γ-position relative to a nitrogen atom, followed by C–N bond formation to close the four-membered ring. organic-chemistry.org The reaction often employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate to facilitate the C–H activation step via the formation of a palladacycle intermediate. organic-chemistry.orgelsevier.com

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) transition. organic-chemistry.org The process is valued for its ability to use low catalyst loadings and inexpensive reagents under convenient operating conditions. organic-chemistry.orgelsevier.com This methodology has proven effective for creating a variety of azetidine structures, including complex polycyclic and azabicyclic scaffolds, with high regioselectivity and diastereoselectivity. organic-chemistry.orgacs.org

| Substrate Type | Catalyst System | Oxidant | Key Features |

| Picolinamide (PA)-protected amines | Pd(OAc)₂ | PhI(OAc)₂ | Enables amination of unactivated primary γ-C(sp³)–H bonds. organic-chemistry.orgelsevier.com |

| Cyclic Aliphatic Amines | Pd(OAc)₂ | Benziodoxole tosylate / AgOAc | Allows for diastereoselective formation of highly substituted, enantiopure azetidines. cam.ac.uk |

| Aliphatic Straight-Chain Amines | Pd(OAc)₂ | PhI(OAc)₂ | Constructs complex polycyclic nitrogen heterocycles containing the azetidine core. acs.org |

Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has emerged as a highly effective catalyst for the synthesis of azetidines via the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govbohrium.com As a Lewis acid, the lanthanum catalyst activates the epoxide ring, facilitating a regioselective nucleophilic attack from the tethered amine. nih.gov A key advantage of using a lanthanoid catalyst is its ability to function effectively without being quenched by the high basicity of the amine nucleophile, a common challenge when using other Lewis or Brønsted acid promoters. nih.govfrontiersin.org

This catalytic system promotes a C3-selective, anti-Baldwin 4-exo-tet cyclization to give the desired azetidine product in high yield. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum (III) ion to the substrate plays a crucial role in controlling this regioselectivity. nih.govfrontiersin.org The methodology is robust, tolerating a variety of sensitive functional groups and affording access to functionally diverse azetidines. nih.govbohrium.com

Photochemical Cyclization (Norrish-Yang Cyclization)

The Norrish-Yang cyclization is a photochemical reaction that provides a powerful method for constructing four-membered rings, including the azetidine scaffold. nih.govuni-mainz.de The reaction proceeds via the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. uni-mainz.debeilstein-journals.org This biradical can then cyclize to form the corresponding cyclobutanol (B46151) derivative. In the context of azetidine synthesis, this is often referred to as an aza-Yang reaction, where α-amino ketones serve as precursors to generate 3-hydroxyazetidines upon irradiation. nih.govbeilstein-journals.org

The mechanism involves the initial photoexcitation of an α-aminoacetophenone precursor, which undergoes a 1,5-hydrogen abstraction to form a 1,4-biradical. beilstein-journals.org Subsequent radical recombination forges the azetidine ring. nih.gov The efficiency and outcome of the Norrish-Yang cyclization can be influenced by several factors, including the choice of protecting group on the nitrogen atom, the solvent, and the reaction temperature. uni-mainz.dedurham.ac.uk For instance, studies have shown that a benzhydryl protecting group can be critical for orchestrating the photochemical cyclization and facilitating subsequent reactions. beilstein-journals.orgnih.gov While direct synthesis of this compound via this method is not prominently documented, the formation of the core 3-hydroxyazetidine ring is a key step, which can then be chemically modified to introduce the amino and benzoyl groups.

Transferring such photochemical reactions into continuous flow reactors has been shown to overcome limitations of batch processing, such as long reaction times and the need for very dilute conditions, thereby improving throughput and synthetic utility. durham.ac.uk

Table 1: Effect of Nitrogen Protecting Group on Norrish-Yang Cyclization for Azetidinol (B8437883) Synthesis

| Entry | Protecting Group (PG) | Conversion (%) | Yield of Azetidinol (%) |

|---|---|---|---|

| 1 | p-toluenesulfonyl (Ts) | >99 | 81 |

| 2 | Methanesulfonyl (Ms) | >99 | 44 |

| 3 | Benzhydryl (Bzh) | >99 | 84 |

Data compiled from studies on α-aminoacetophenone cyclization. The yield of the azetidinol product is shown, which is a precursor to the target amino-azetidine structure. uni-mainz.deresearchgate.net

Specific Synthetic Routes to this compound and Precursors

Specific, targeted syntheses have been developed to produce this compound and its immediate precursors with high efficiency. These routes often involve the construction of a substituted azetidine ring followed by functional group interconversion.

A streamlined and efficient two-step process has been developed for the synthesis of 3-amino-1-benzhydrylazetidine, a key precursor to the title compound. researchgate.net This method starts from the commercially available 1-benzhydrylazetidin-3-ol.

The first step involves the conversion of the hydroxyl group to a good leaving group. This is achieved by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534), in a suitable solvent like acetonitrile (B52724). researchgate.netnih.gov The resulting mesylate intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate, is often isolated by filtration after quenching the reaction with water and can be used in the subsequent step without extensive purification. researchgate.net Intramolecular SN2 reactions involving mesylate leaving groups are a common and effective strategy for forming azetidine rings. nih.govfrontiersin.org

The second step is the nucleophilic substitution of the mesylate group with an amino group. The isolated mesylate intermediate is subjected to aminolysis using ammonium (B1175870) hydroxide (B78521). researchgate.netsciencemadness.org The reaction is typically carried out in a sealed vessel, such as a Parr reactor, at elevated temperatures (e.g., ~70°C) with a co-solvent like isopropanol. researchgate.net This procedure directly displaces the mesylate to afford 3-amino-1-benzhydrylazetidine. This streamlined process has been reported to provide the product in good to excellent yields, typically between 72-84%. researchgate.net The use of aqueous ammonium hydroxide provides a direct and effective source of ammonia for the aminolysis reaction. sciencemadness.org

3-Aminoazetidines are crucial intermediates for the synthesis of a wide range of biologically active compounds. google.com The primary amino group at the C-3 position serves as a versatile handle for further functionalization. To obtain the target compound, this compound, a suitable 3-aminoazetidine precursor must undergo N-acylation with a benzoyl group.

Benzoylation is a common chemical transformation used to introduce a benzoyl group onto a nucleophile, such as an amine. nih.gov For the synthesis of this compound, the precursor 3-aminoazetidine (or a protected version like 3-amino-1-benzhydrylazetidine) is reacted with a benzoylating agent.

A standard method involves the Schotten-Baumann reaction, where benzoyl chloride is added to the 3-aminoazetidine precursor in the presence of a base. The base, which can be aqueous sodium hydroxide or an organic amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve high yields and purity. nih.gov If a protected precursor such as 3-amino-1-benzhydrylazetidine is used, the benzhydryl group would subsequently need to be removed and replaced with hydrogen if the final compound requires an unsubstituted N-1 position, or the benzoylation could be performed on a different N-1 protected 3-aminoazetidine.

Achieving stereochemical control is a critical aspect of modern synthetic chemistry, particularly for producing chiral molecules like substituted azetidines. The development of enantioselective and diastereoselective synthetic routes allows for the preparation of single stereoisomers.

For azetidines, stereocontrol can be achieved through various strategies. One approach is the use of chiral starting materials, such as amino acids, to construct the azetidine ring with a defined stereochemistry. nih.gov Catalytic asymmetric methods represent another powerful approach. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with excellent control over chemo-, regio-, enantio-, and diastereoselectivities. acs.org

Diastereoselective control is also crucial in reactions that create a second stereocenter on a pre-existing chiral ring. For example, nucleophilic additions to azetidine nitrones can proceed with high diastereoselectivity to form densely substituted azetidines. nih.gov In kinetically controlled ring-closure reactions, the careful selection of reaction conditions (e.g., low temperature) can favor the formation of one diastereomer over the thermodynamically more stable one, enabling the synthesis of specific stereoisomers. acs.org Such principles can be applied to the synthesis of precursors for this compound to ensure the desired stereochemical outcome.

Enantioselective Synthesis and Diastereoselective Control

Chiral Auxiliaries and Catalysts

The asymmetric synthesis of chiral azetidines frequently employs chiral auxiliaries to induce stereoselectivity. These auxiliaries, which are enantiomerically pure compounds, are temporarily incorporated into the reacting molecule to direct the formation of a specific stereoisomer.

One notable example is the use of optically active α-methylbenzylamine, which can serve as both a chiral auxiliary and a source of the nitrogen atom for the azetidine ring. nih.gov This strategy has been successfully applied in the asymmetric preparation of azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-Phenylethylamine has been utilized as a chiral auxiliary for the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org

Another effective and widely available chiral auxiliary is tert-butanesulfinamide. Both enantiomers of this compound are inexpensive and provide strong chiral induction. This auxiliary can be combined with achiral starting materials, such as 3-chloropropanal, to produce a variety of C2-substituted azetidines in a three-step process. After cyclization, the auxiliary can be easily cleaved to yield the final enantioenriched azetidine. acs.org

Table 1: Examples of Chiral Auxiliaries in Azetidine Synthesis

| Chiral Auxiliary | Application | Reference |

|---|---|---|

| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. | rsc.org |

| Optically active α-methylbenzylamine | Asymmetric preparation of azetidine-2-carboxylic acid. | nih.gov |

Stereocontrol in Ring-Forming Reactions

Achieving stereocontrol during the crucial ring-forming step is paramount for synthesizing specific isomers of substituted azetidines. Various strategies have been developed to dictate the stereochemical outcome of these cyclization reactions.

One powerful method involves the formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. This reaction proceeds with excellent stereoselectivity, efficiently transferring the chirality from the aziridine substrate to the resulting methylene azetidine product. nih.gov This approach allows for the construction of complex azetidine scaffolds containing adjacent tertiary-quaternary stereocenters. nih.gov

Another strategy for stereocontrol is the intramolecular aminolysis of epoxides. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity to afford substituted azetidines. frontiersin.orgnih.gov The stereochemistry of the starting epoxy amine dictates the stereochemical configuration of the resulting azetidin-3-ol. This method tolerates a variety of functional groups and provides a novel route to functionalized azetidines. frontiersin.orgnih.gov

The stereochemical outcome of ring-opening reactions of aziridines can also be substrate-dependent. For example, the reaction of bicyclic aziridines can lead to products with an inversion of stereoconfiguration. nih.gov While acid-mediated ring-opening of aziridines can sometimes lack stereocontrol, certain systems and reagents can provide high diastereoselectivity. nih.gov

Functionalization and Derivatization Strategies of the Azetidine Scaffold

The rigid azetidine core serves as a versatile scaffold that can be further modified to introduce a wide array of chemical functionalities.

Introduction of Diverse Substituents onto the Azetidine Ring

The ability to introduce substituents at various positions on the azetidine ring is crucial for creating diverse molecular architectures.

The C-3 position of the azetidine ring is a common site for substitution. A powerful and modern approach to introduce substituents at this position involves the use of highly strained azabicyclo[1.1.0]butanes (ABBs) as precursors. acs.orgorganic-chemistry.org These compounds undergo strain-release reactions, enabling the introduction of a variety of functional groups. For example, the reaction of 3-benzoyl-substituted ABB with a pentafluorosulfanyl (SF₅) transfer reagent under photocatalytic conditions yields the corresponding N-SF₅ azetidine. acs.org

The strain-release of ABBs can also be achieved through boron-homologations, providing access to 3,3-bis-functionalized azetidines. researchgate.net Furthermore, lithiated ABBs can react with boronic esters, followed by a 1,2-migration, to construct 3-substituted azetidines. organic-chemistry.org Aza-Michael addition reactions are also employed for C-3 functionalization. For instance, methyl 2-(N-Boc-azetidin-3-ylidene)acetate can react with various NH-heterocycles to yield 3-substituted azetidines. mdpi.com

The nitrogen atom of the azetidine ring (N-1) provides a key handle for derivatization. The introduction of a benzoyl group is a common modification, leading to N-benzoyl azetidines. This can be achieved through standard N-acylation procedures, where the azetidine nitrogen acts as a nucleophile, reacting with an activated benzoic acid derivative like benzoyl chloride or benzoic anhydride.

A contemporary method utilizes benzoylated 1-azabicyclo[1.1.0]butane, which can undergo a nickel-catalyzed Suzuki cross-coupling with boronic acids. This strategy, based on a polar-radical relay mechanism driven by ring strain release, provides access to azetidines bearing an all-carbon quaternary center at the C-3 position while retaining the N-benzoyl group. organic-chemistry.org Copper-catalyzed N-arylation of β-amino alcohols followed by subsequent cyclization steps is another route that can be adapted for the synthesis of N-aryl azetidines, which could be conceptually extended to N-benzoyl derivatives. organic-chemistry.org

Ring-Opening Reactions for Further Functionalization

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, a property that can be exploited for further functionalization, leading to highly substituted linear amines. nih.govresearchgate.net

The activation of the ring nitrogen, for instance by protonation or quaternization to form an azetidinium ion, facilitates nucleophilic attack and subsequent ring cleavage. nih.gov The nucleophilic ring-opening of these azetidinium ions often occurs with high regio- and stereoselectivity, providing a reliable method for producing functionalized acyclic amines. nih.gov

Acid-mediated intramolecular ring-opening has also been observed. In certain N-substituted azetidines, a pendant amide group can act as an internal nucleophile, attacking the protonated azetidine ring and leading to its decomposition. nih.gov The rate of this decomposition is sensitive to pH, occurring more rapidly under acidic conditions. nih.gov

Photochemical methods can also be employed. For example, photogenerated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.de This "build and release" strategy involves the photochemical formation of the strained azetidine ring, followed by a strain-releasing ring-opening to generate new, highly functionalized structures like aminodioxolanes or 3-amino-1,2-diols. beilstein-journals.orguni-mainz.de

Table 2: Ring-Opening Strategies for Functionalization

| Ring-Opening Method | Activating Agent/Condition | Resulting Product Type | Reference |

|---|---|---|---|

| Nucleophilic opening of azetidiniums | Quaternization of nitrogen | Polysubstituted linear amines | nih.gov |

| Acid-mediated intramolecular opening | Low pH (acid) | Decomposed ring-opened products | nih.gov |

Nucleophilic Ring Opening

The nucleophilic ring-opening of activated azetidines, specifically azetidinium ions, represents a robust method for generating highly functionalized linear amines. researchgate.netnih.gov The N-benzoyl group in a precursor molecule can activate the azetidine ring, but more commonly, activation is achieved by alkylation of the azetidine nitrogen to form an azetidinium salt. This process significantly enhances the electrophilicity of the ring carbons, making them susceptible to attack by a variety of nucleophiles. researchgate.net

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring. researchgate.net For an azetidinium ion derived from a 3-substituted-1-benzoyl-azetidine, nucleophilic attack can occur at either the C2 or C4 position. In most instances with C4-unsubstituted azetidiniums, the attack preferentially occurs at the C4 position, leading to a γ-substituted amine. researchgate.net This strategy provides a pathway to linear amine derivatives from a cyclic precursor.

A range of nucleophiles, including nitrogen, oxygen, and fluorine-based agents, have been successfully employed in these ring-opening reactions, highlighting the versatility of the method. researchgate.net

Table 1: Examples of Nucleophilic Ring Opening of Azetidinium Ions

| Nucleophile | Product Type | Reference |

| Azide (B81097) Anion (N₃⁻) | γ-Azido Amine | researchgate.net |

| Benzylamine | γ-Diamino Derivative | researchgate.net |

| Acetate Anion (AcO⁻) | γ-Acetoxy Amine | researchgate.net |

| Fluoride ([18F]F⁻) | γ-Fluoropropylamine | researchgate.net |

Strain-Release Functionalization

Strain-release functionalization has emerged as a powerful strategy for synthesizing densely substituted azetidines. unipd.it This approach utilizes highly strained precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs), which contain a high degree of ring strain energy. organic-chemistry.orgacs.org The release of this strain provides a strong thermodynamic driving force for reactions that open the bicyclic system to form a more stable, functionalized azetidine ring. nih.gov

In a typical reaction, the ABB is activated, followed by the addition of a nucleophile or a radical species. For instance, a polar-radical relay strategy can be employed where the ABB ring is opened to generate a redox-active azetidine intermediate. This intermediate can then participate in cross-coupling reactions, such as a nickel-catalyzed Suzuki coupling, to introduce aryl or other groups at the C3 position of the azetidine. organic-chemistry.org This method is particularly effective for creating azetidines with all-carbon quaternary centers. organic-chemistry.org

The functionalization can be extended to both the C3 and N1 positions in a single pot, for example, through the addition of an organometallic nucleophile to form a 3-arylated azetidine intermediate, followed by an N-arylation reaction like a Buchwald-Hartwig coupling. rsc.org These strain-release reactions are often characterized by their broad substrate scope and tolerance for various functional groups. organic-chemistry.orgacs.org

Table 2: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

| Reaction Type | Coupling Partner | Resulting Azetidine Derivative | Key Feature | Reference |

| Ni-catalyzed Suzuki Coupling | Boronic Acids | 3-Aryl/Vinyl-3-substituted Azetidines | Forms all-carbon quaternary centers | organic-chemistry.org |

| Organometallic Addition | Grignard Reagents | 3-Aryl Azetidines | C3-arylation via nucleophilic addition | rsc.org |

| Radical Pentafluorosulfanylation | SF₅ Radical Precursors | 3-substituted-N-SF₅ Azetidines | Modular synthesis of N-SF₅ azetidines | acs.org |

| Photocatalytic Radical Reaction | Various Radical Precursors | Densely Functionalized Azetidines | Access to complex scaffolds via photocatalysis | unipd.it |

Post-Synthetic Modification Approaches

Post-synthetic modification provides a versatile avenue for diversifying the structure of this compound after the core scaffold has been assembled. researchgate.net This strategy allows for the late-stage introduction of various functional groups, which is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Modifications can be targeted at several sites on the molecule. The 3-amino group is a primary handle for functionalization. It can undergo a wide range of reactions typical of primary amines, such as acylation, alkylation, reductive amination, and sulfonylation, to generate a library of amide, amine, and sulfonamide derivatives. researchgate.net For instance, the free amine can be used in peptide synthesis, incorporating the azetidine ring as a constrained amino acid analogue. nih.gov

Furthermore, the N-benzoyl group itself can be a point of modification, although this is less common. More frequently, the benzoyl group serves as a protecting group that can be removed to liberate the secondary amine at the N1 position, which can then be further functionalized. researchgate.net This subsequent N-functionalization can include reactions like N-arylation or the introduction of other substituents. rsc.org This sequential approach, where the C3 and N1 positions are modified independently, offers a high degree of modularity in synthesizing diverse azetidine derivatives. nih.gov

Table 3: Post-Synthetic Modification Strategies for 3-Amino-Azetidine Scaffolds

| Modification Site | Reaction Type | Reagent/Catalyst | Resulting Functional Group | Reference |

| 3-Amino Group | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | researchgate.net |

| 3-Amino Group | Acylation | Acid Chloride/Anhydride | Amide | google.com |

| N1-Position (after debenzoylation) | N-Arylation | Aryl Halide, Pd-catalyst | N-Aryl Azetidine | rsc.org |

| N1-Position (after debenzoylation) | N-Alkylation | Alkyl Halide | N-Alkyl Azetidine | nih.gov |

Molecular Modeling and Simulation of the Azetidine System

Molecular modeling and simulation techniques are employed to understand the three-dimensional structure and dynamic behavior of the this compound system. These studies are crucial for elucidating the conformational landscape of the strained four-membered azetidine ring and its substituents.

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, which dictates its conformational preferences. Unlike planar cyclobutane, the azetidine ring typically adopts a puckered conformation to alleviate some of this strain. Gas-phase electron diffraction studies on the parent azetidine molecule have determined a dihedral angle of 37°, confirming its non-planar structure rsc.org.

For substituted azetidines, such as this compound, the ring puckering is influenced by the nature and orientation of the substituents. The benzoyl group on the nitrogen atom and the amino group at the 3-position will significantly impact the degree of puckering and the preferred conformation. Computational studies on N-acyl-azetidines have shown that the substituent on the nitrogen can influence the ring's geometry. In chiral phosphoric acid-catalyzed reactions of meso-N-acylazetidines, density functional theory (DFT) calculations revealed that the puckering of the ring (with dihedral angles of 5° to 14°) is a key factor in the stereochemical outcome nih.gov. The benzoyl group's orientation relative to the azetidine ring is also a critical determinant of reactivity and interaction with other molecules nih.gov.

Furthermore, studies on other substituted azetidines have demonstrated that interactions between substituents can stabilize certain puckered conformations. For instance, in fluorinated azetidine derivatives, a favorable charge-dipole interaction between a carbon-fluorine bond and the charged nitrogen atom can influence the ring pucker researchgate.net. While this compound does not have a fluorine atom, this highlights the principle that intramolecular forces play a significant role in defining the conformational landscape of the azetidine ring.

| Compound | Method | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Azetidine | Gas-phase electron diffraction | 37 | rsc.org |

| meso-N-acylazetidine Transition State | DFT Calculation | 5 - 14 | nih.gov |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These methods can predict various molecular properties, including electronic distribution, orbital energies, and the thermodynamics of reactions such as protonation.

DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule. The presence of the electron-withdrawing benzoyl group attached to the azetidine nitrogen significantly influences the electronic properties of the ring. This N-acylation leads to a delocalization of the nitrogen lone pair into the carbonyl group, affecting the charge distribution and reactivity of the azetidine nitrogen.

Theoretical studies on N-acyl-aziridines, a related strained ring system, have utilized DFT to analyze the geometry and atomic charge distributions, confirming the influence of the acyl group on the ring's electronic structure researchgate.net. For this compound, we can anticipate that the nitrogen of the amino group at the 3-position will be the most nucleophilic nitrogen, while the amide nitrogen will be less basic due to resonance with the benzoyl carbonyl. Mapped electric potential (MEP) diagrams, which can be generated from DFT calculations, would visually represent the electrophilic and nucleophilic sites of the molecule dergipark.org.tr.

The protonation equilibria of this compound are complex due to the presence of two nitrogen atoms: the amino nitrogen at the 3-position and the amide nitrogen. Theoretical studies on the protonation of benzoyl derivatives using methods like B3LYP can predict the most likely site of protonation and the corresponding reaction energies (ΔG°) researchgate.net.

For this compound, the amino group is expected to be significantly more basic than the amide nitrogen. The lone pair of the amide nitrogen is involved in resonance with the carbonyl group, reducing its availability for protonation. DFT calculations on similar systems confirm that protonation is more likely to occur on the more basic nitrogen nih.gov. The Hammett equation can be used in conjunction with computational data to quantify the effect of substituents on the benzoyl ring on the basicity of the nitrogen atoms. Theoretical studies on para-substituted benzoyl derivatives have shown that electron-donating groups on the phenyl ring increase the basicity of the carbonyl oxygen, and a similar effect would be expected for the azetidine nitrogen if it were the primary site of protonation researchgate.net. However, in this molecule, the amino group's basicity will dominate.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor rjptonline.orgresearchgate.net. For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex.

For example, docking studies of various heterocyclic compounds, including those with azetidine-like scaffolds, into the active sites of enzymes or receptors have successfully predicted binding modes and affinities rjptonline.orgjmpas.com. The results of such studies are often presented in terms of a docking score, which estimates the binding affinity, and a detailed visualization of the interactions with amino acid residues in the binding site.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are increasingly used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, computational SAR studies can guide the design of new derivatives with improved potency and selectivity.

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the benzoyl ring or at the 3-position) and calculating various molecular descriptors (e.g., electronic properties, steric properties, hydrophobicity), it is possible to build quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate the calculated descriptors with experimentally determined biological activity.

Computational and Theoretical Studies on 3 Amino 1 Benzoyl Azetidine

1 Influence of Substituents on Activity

The benzoyl group is a key structural feature that significantly influences the biological activity of azetidine-based compounds. Theoretical studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have shown that substitutions on the phenyl ring of the benzoyl group can modulate binding affinity and selectivity for various biological targets.

For instance, in a study of novel N-benzoyl arylazetidine derivatives as inhibitors of Fatty Acid Synthase (FASN), a crucial enzyme in cancer metabolism, focused SAR studies explored modifications to the benzoyl group to optimize potency researchgate.net. X-ray crystal structures and molecular modeling of these compounds confirmed a unique binding mode within the ketoacyl reductase (KR) subdomain of FASN, allowing researchers to rationalize SAR trends and design more potent inhibitors researchgate.net.

Similarly, research on azetidine derivatives as dopamine D2 and D4 receptor antagonists revealed the importance of substituents on the aromatic ring. While the core structure in this study involved modification of the 3-amino group into a larger amide structure, the principles of benzoyl modification remain relevant. The study found that introducing bromo substituents onto the phenyl ring, as in N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide, resulted in the most potent D2 and D4 antagonists, respectively researchgate.net. Molecular docking studies supported these findings, showing a good correlation between the observed biological activity and the interactions within the receptor binding sites researchgate.net.

Another computational study on brassinosteroid analogs, which included a benzoate group, demonstrated through molecular docking that para-substituted benzoyl groups could enhance binding to the receptor complex. The stabilizing effect of the benzoate group contributed to binding energy values ranging from -10.17 to -13.17 kcal/mol, with a nitrile-substituted analog showing the best contact with active site amino acids mdpi.com. These examples from related scaffolds underscore the critical role of the benzoyl moiety and its substituents in determining the biological profile of azetidine-based molecules.

| Derivative Class | Benzoyl Ring Substituent | Observed/Predicted Effect | Target | Source |

|---|---|---|---|---|

| N-Benzoyl Arylazetidines | Various (unspecified) | Optimized potency and oral bioavailability | Fatty Acid Synthase (FASN) | researchgate.net |

| N-(1-benzhydryl-azetidin-3-yl)-benzamides | 2-Bromo | Most potent antagonist | Dopamine D2 Receptor | researchgate.net |

| N-(1-benzhydryl-azetidin-3-yl)-benzamides | 4-Bromo | Most potent antagonist | Dopamine D4 Receptor | researchgate.net |

| Brassinosteroid Analogs | para-Nitrile | Enhanced binding contact with active site | BRI1-BAK1 Receptor Complex | mdpi.com |

The 3-amino group on the azetidine ring is a versatile handle for chemical modification, often serving as a key interaction point with biological targets or as a site for attaching larger functional groups to modulate pharmacological properties. Computational studies on related structures highlight that converting the primary amine into amides, sulfonamides, or other functionalities is a common and effective strategy.

In the development of small-molecule STAT3 inhibitors, researchers progressed from proline-amide linkers to azetidine-2-carboxamides, which can be considered a modification of the azetidine core where the amino group is part of the carboxamide linkage. This strategic shift led to the first analogs with sub-micromolar potency in disrupting STAT3 DNA-binding activity nih.gov. This demonstrates that constraining the geometry and presentation of the pharmacophoric elements through the rigid azetidine ring and modified amino group can lead to significant gains in potency.

Further emphasizing the importance of the amino group, a study on azetidine derivatives as GABA uptake inhibitors evaluated compounds where the nitrogen was part of a beta-alanine analog (1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid), which proved to be a potent GAT-3 inhibitor nih.govebi.ac.uk. These modifications, while not directly on a 3-amino group, show that functionalization at the 3-position involving nitrogen is critical for activity.

In silico tools that predict the biological activity of novel chemical entities are crucial for hypothesis-driven drug discovery. By comparing the structure of a query molecule to databases of compounds with known biological activities, these programs can generate a spectrum of probable therapeutic actions and toxicities.

For azetidine-based scaffolds, computational prediction tools like PASS (Prediction of Activity Spectra for Substances) have been utilized. This online tool compares the structure of a novel compound against a vast database of biologically active substances to predict its activity profile indexcopernicus.com. Studies on various azetidinone derivatives have used such in silico screening to suggest a wide range of potential pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects indexcopernicus.commedwinpublishers.com.

Molecular docking is another powerful predictive tool. It simulates the binding of a small molecule to the active site of a protein target, providing insights into potential mechanisms of action. For example, docking studies of azetidin-2-one (B1220530) derivatives have predicted interactions with the colchicine binding site of human α/β-tubulin, suggesting a potential mechanism for their observed anticancer activity nih.gov. Other studies have used docking to predict the antitubercular activity of azetidine-2-ones by modeling their interaction with the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme rjptonline.org.

Given the diverse activities reported and predicted for structurally related azetidines, it is computationally plausible that this compound could serve as a scaffold for developing agents with a variety of therapeutic applications, including but not limited to:

Anticancer Activity : Based on predicted FASN inhibition and tubulin interaction researchgate.netnih.gov.

CNS Activity : Based on activity as dopamine antagonists and GABA uptake inhibitors in related analogs researchgate.netnih.govebi.ac.uk.

Antimicrobial Activity : A common predicted activity for azetidinone scaffolds indexcopernicus.commedwinpublishers.com.

These computational predictions provide a valuable roadmap for the future experimental investigation of this compound and its derivatives.

Advanced Research Applications and Future Directions

Innovative Methodologies for Azetidine (B1206935) Functionalization

The synthesis and functionalization of the azetidine core are pivotal for exploring its chemical space. Modern synthetic chemistry is increasingly focused on efficiency, selectivity, and sustainability.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of azetidine synthesis, this translates to the use of safer solvents, minimizing waste, and employing catalytic methods. While specific green synthesis routes for 3-amino-1-benzoyl-azetidine are not extensively documented, general methodologies for azetidine ring formation can be adapted.

One promising approach involves the use of Lewis acid catalysis in intramolecular cyclization reactions. For instance, the lanthanum triflate (La(OTf)3)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides an efficient route to substituted azetidines. nih.gov This method offers a milder alternative to traditional methods that often require harsh reagents and protecting group strategies. The application of such catalytic systems to precursors of this compound could significantly improve the sustainability of its synthesis.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Azetidine Synthesis

| Feature | Traditional Synthesis | Green Chemistry Approach (e.g., La(OTf)3 catalysis) |

| Reagents | Often stoichiometric, potentially hazardous reagents | Catalytic amounts of a recyclable Lewis acid |

| Solvents | Often chlorinated solvents | Potential for greener solvents like acetonitrile (B52724) or solvent-free conditions |

| Waste | Generation of stoichiometric byproducts | Reduced waste due to catalytic nature |

| Energy | May require high temperatures and prolonged reaction times | Often milder reaction conditions |

The introduction of chirality is crucial in drug design, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Catalytic asymmetric synthesis provides an elegant solution for producing enantiomerically pure compounds. For this compound, the stereocenter at the 3-position is a key determinant of its biological activity when incorporated into larger molecules.

Several catalytic asymmetric methods have been developed for the synthesis of chiral azetidines. These often involve the use of chiral catalysts, such as those based on transition metals like copper, rhodium, or palladium, in combination with chiral ligands. While a specific catalytic asymmetric synthesis of this compound is not prominently reported, the principles can be applied to its synthesis. For example, asymmetric ring-opening of aziridines with nucleophiles or cycloaddition reactions are powerful strategies for constructing chiral azetidine cores. The amino group at the 3-position can be introduced from a chiral precursor or through a stereoselective amination reaction. The development of a catalytic, enantioselective route to this compound would be a significant advancement, enabling the synthesis of single-enantiomer drugs.

Emerging Areas of Research

The unique structural features of this compound make it an intriguing candidate for application in novel and rapidly developing fields of chemical biology.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govescholarship.org These reactions are invaluable for labeling and tracking biomolecules in their natural environment. The primary amino group of this compound serves as a versatile handle for introducing bioorthogonal functionalities.

For instance, the amino group can be readily acylated with a molecule containing a bioorthogonal reporter, such as an azide (B81097) or an alkyne. nih.gov These groups can then participate in highly specific ligation reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach probes for imaging or affinity purification. escholarship.org The compact and rigid nature of the azetidine scaffold may also offer advantages in positioning the bioorthogonal handle for efficient reaction.

Table 2: Potential Bioorthogonal Probes Derivable from this compound

| Bioorthogonal Handle | Ligation Partner | Reaction Type | Potential Application |

| Azide (-N3) | Alkyne | CuAAC or SPAAC | Fluorescent labeling of proteins |

| Alkyne (C≡CH) | Azide | CuAAC or SPAAC | Attaching drug molecules to antibodies |

| Tetrazine | Strained alkene/alkyne | Inverse-electron-demand Diels-Alder | In vivo imaging |

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. nih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The 3-amino group and the benzoyl group of this compound offer sites for modification in prodrug design.

The primary amino group can be masked with a promoiety that is cleaved by enzymes in the target tissue, releasing the active drug. For example, forming an amide bond with an amino acid can create a substrate for peptidases that are overexpressed in tumor cells, leading to targeted drug release. nih.gov The azetidine ring itself can influence the physicochemical properties of the prodrug, potentially improving its solubility or membrane permeability. There is precedent for incorporating 3-aminoazetidine derivatives into biologically active compounds, such as fluoroquinolone antibiotics, where the azetidine moiety plays a crucial role in the drug's activity. google.com Designing prodrugs that incorporate the this compound scaffold could lead to therapeutics with enhanced efficacy and reduced side effects. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-amino-1-benzoyl-azetidine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzoylation of azetidine derivatives using benzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) can yield the desired product. Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and catalyst selection (e.g., DMAP for acyl transfer). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and azetidine ring protons (δ 3.0–4.0 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization). Impurity profiling requires gradient elution and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 205.1102 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Systematic approaches include:

- Dose-Response Repetition : Validate activity across multiple concentrations and replicates.

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT). Cross-referencing with structural analogs (e.g., pyrrolidine derivatives) can clarify SAR trends .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzoyl ring to reduce oxidative metabolism.

- Prodrug Design : Mask the amino group with a labile protecting group (e.g., tert-butoxycarbonyl, Boc) to enhance plasma stability.

- In Vitro Screening : Use liver microsome assays (human/rat) to quantify metabolic half-life and identify major CYP450 isoforms involved .

Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Focus on hydrogen-bond interactions with catalytic lysine or aspartate residues.

- MD Simulations : Run 100-ns simulations to assess ligand-protein complex stability (RMSD <2.0 Å) and identify key conformational changes.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with substituent variations (e.g., methyl, hydroxyl) .

Data Contradiction and Validation

Q. When HPLC impurity profiles conflict with NMR data for this compound batches, how should researchers prioritize troubleshooting?

- Methodological Answer :

- Step 1 : Confirm solvent compatibility (e.g., deuterated solvents for NMR vs. HPLC mobile phases).

- Step 2 : Re-examine integration thresholds in HPLC; low-level impurities (<0.1%) may not appear in NMR.

- Step 3 : Use LC-MS to correlate impurities with molecular weights (e.g., benzamide byproducts from incomplete coupling) .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Models : Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg) to determine bioavailability (AUC).